![molecular formula C17H26N2O2 B2736718 N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396708-78-3](/img/structure/B2736718.png)
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that includes an adamantane moiety and a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Moiety: This can be achieved through the hydrogenation of dicyclopentadiene followed by functionalization to introduce the necessary substituents.
Construction of the Bicyclic Framework: This involves cyclization reactions, often using catalysts to ensure the correct stereochemistry.
Coupling Reactions: The adamantane and bicyclic components are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Structural Formula
The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One particular derivative showed significant anti-proliferative activity with an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating its potential for further development as a cancer therapeutic agent .
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial properties. A study reported the synthesis of several adamantane derivatives that exhibited potent antibacterial activity against various pathogens. The mechanisms underlying this activity are believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, some derivatives have shown promising anti-inflammatory effects. Research indicated that certain adamantane-based compounds were effective in reducing inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A comprehensive evaluation was conducted on a series of N-substituted compounds derived from adamantane, focusing on their effects on apoptosis in HepG2 cells. The study revealed that one specific compound induced apoptosis via caspase-dependent pathways, providing insights into the molecular mechanisms by which these compounds exert their anticancer effects .
Case Study 2: Antimicrobial Screening
Another significant study involved the screening of adamantane derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Summary of Findings
The applications of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide span various therapeutic areas:
Application | Description | Key Findings |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | IC50 of 10.56 ± 1.14 μM against HepG2 cells |
Antimicrobial | Effective against multiple bacterial strains | Comparable MICs to known antibiotics |
Anti-inflammatory | Reduces inflammation in animal models | Significant reduction in paw edema |
作用機序
The mechanism by which N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Bicyclic Compounds: Other bicyclic compounds with similar frameworks, such as tropane alkaloids.
Uniqueness
What sets N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its combination of an adamantane moiety with a bicyclic framework, providing unique steric and electronic properties that can be exploited in various applications.
生物活性
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a mu-opioid receptor antagonist and its involvement in various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have been extensively studied for their pharmacological properties. The presence of the adamantane moiety enhances the lipophilicity and receptor binding affinity of the compound, making it a valuable candidate for drug development.
Pharmacological Properties
- Mu-opioid Receptor Antagonism :
- Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) :
Structure-Activity Relationships (SAR)
The biological activity of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane derivatives has been linked to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Adamantane moiety | Increases lipophilicity and receptor affinity |
3-Oxa bridge | Enhances binding to opioid receptors |
Carboxamide group | Critical for maintaining antagonist properties |
Studies have shown that modifications to these structural components can lead to variations in potency and selectivity towards different receptors, highlighting the importance of SAR in drug design .
Case Studies
- Opioid-Induced Bowel Dysfunction :
- Inflammatory Conditions :
特性
IUPAC Name |
N-(1-adamantyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c20-16(19-14-1-2-15(19)10-21-9-14)18-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-15H,1-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWRWZFQBBHFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。